Cas no 155495-70-8 (5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl)-)
5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl)-
- EN300-685488
- AKOS010969453
- CHEMBL123466
- 2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 155495-70-8
-
- Inchi: 1S/C8H8F3N3O2/c1-14(2)7-12-3-4(6(15)16)5(13-7)8(9,10)11/h3H,1-2H3,(H,15,16)
- InChI Key: ROOWCHYWMOHKMQ-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)O)=CN=C(N=1)N(C)C)(F)F
Computed Properties
- Exact Mass: 235.05694
- Monoisotopic Mass: 235.05686099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66.3Ų
Experimental Properties
- PSA: 66.32
5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-685488-0.05g |
2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
155495-70-8 | 0.05g |
$1068.0 | 2023-05-29 | ||
| Enamine | EN300-685488-0.1g |
2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
155495-70-8 | 0.1g |
$1119.0 | 2023-05-29 | ||
| Enamine | EN300-685488-0.25g |
2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
155495-70-8 | 0.25g |
$1170.0 | 2023-05-29 | ||
| Enamine | EN300-685488-0.5g |
2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
155495-70-8 | 0.5g |
$1221.0 | 2023-05-29 | ||
| Enamine | EN300-685488-1.0g |
2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
155495-70-8 | 1g |
$1272.0 | 2023-05-29 | ||
| Enamine | EN300-685488-2.5g |
2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
155495-70-8 | 2.5g |
$2492.0 | 2023-05-29 | ||
| Enamine | EN300-685488-5.0g |
2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
155495-70-8 | 5g |
$3687.0 | 2023-05-29 | ||
| Enamine | EN300-685488-10.0g |
2-(dimethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
155495-70-8 | 10g |
$5467.0 | 2023-05-29 |
5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl)- Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl)-
Introduction to 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl) (CAS No. 155495-70-8)
5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl), identified by the Chemical Abstracts Service Number (CAS No.) 155495-70-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyrimidine derivative features a unique structural framework that combines a carboxylic acid group, a dimethylamino substituent, and a trifluoromethyl group, making it a versatile scaffold for further chemical modifications and biological evaluations.
The compound’s molecular structure is characterized by its nitrogen-rich pyrimidine core, which is essential for its interaction with biological targets such as enzymes and receptors. The presence of the dimethylamino group at the 2-position enhances its basicity, while the trifluoromethyl group at the 4-position introduces lipophilicity and metabolic stability. These structural features make it an attractive candidate for drug discovery programs aimed at developing novel therapeutic agents.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds with similar structural motifs exhibit potential in various therapeutic areas, including oncology, anti-inflammatory diseases, and central nervous system disorders. The carboxylic acid functionality in 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl) provides opportunities for further derivatization, such as esterification or amidation, which can modulate its pharmacokinetic properties and bioavailability.
One of the most compelling aspects of this compound is its potential as a lead molecule for kinase inhibitors. Kinases are key enzymes involved in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. The pyrimidine scaffold is known to interact effectively with ATP-binding pockets in kinases, making it a valuable starting point for structure-activity relationship (SAR) studies. Researchers have leveraged this compound to develop analogs with improved binding affinity and selectivity against specific kinases.
Recent advancements in computational chemistry have further accelerated the development of pyrimidine-based drugs. Molecular docking simulations and virtual screening techniques have been employed to identify promising derivatives of 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl) that exhibit enhanced potency and reduced toxicity. These computational approaches have complemented experimental efforts by providing rapid and cost-effective screening of large libraries of compounds.
The trifluoromethyl group is particularly noteworthy for its ability to enhance the metabolic stability of drug candidates. By replacing hydrogen atoms with fluorine atoms, the compound’s resistance to degradation by metabolic enzymes is increased, leading to prolonged half-life and improved therapeutic efficacy. This feature has been widely exploited in the pharmaceutical industry to develop drugs with extended duration of action.
Moreover, the dimethylamino group contributes to the compound’s solubility in both polar and non-polar environments, facilitating its absorption and distribution within biological systems. This property is crucial for achieving optimal drug delivery profiles. Additionally, the carboxylic acid moiety can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.
In clinical research settings, derivatives of 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl) have shown promise in preclinical models of various diseases. For instance, studies have indicated that certain analogs exhibit antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. These findings have laid the groundwork for further clinical investigations to evaluate their safety and efficacy in human patients.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired pyrimidine core efficiently. These synthetic strategies are critical for producing sufficient quantities of material for both laboratory research and potential pharmaceutical applications.
The growing body of literature on pyrimidine derivatives underscores their importance as pharmacological tools. Researchers continue to explore new ways to modify these scaffolds to optimize their biological activity and pharmacokinetic properties. The compound 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl) remains a cornerstone in this field due to its unique structural features and versatile chemical properties.
As our understanding of disease mechanisms advances, so does our ability to design targeted therapies based on compounds like 5-Pyrimidinecarboxylic acid, 2-(dimethylamino)-4-(trifluoromethyl). The integration of cutting-edge technologies such as genomics and proteomics has enabled researchers to identify new druggable targets more rapidly than ever before. This synergy between computational biology and synthetic chemistry holds great promise for the future development of innovative treatments.
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